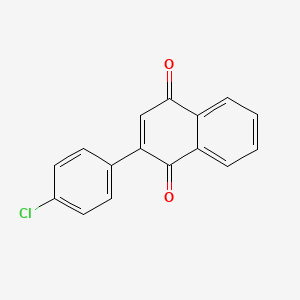
2-(4-chlorophenyl)naphthoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)naphthoquinone, also known as plumbagin, is a natural compound found in the roots of the medicinal plant Plumbago zeylanica. It has been extensively studied for its potential use in various scientific research applications due to its diverse range of biological activities.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenyl)naphthoquinone is still not fully understood. However, it has been shown to inhibit various signaling pathways such as NF-κB, STAT3, and JAK/STAT, which are involved in cell proliferation, inflammation, and immune response.
Biochemical and Physiological Effects:
Plumbagin has been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in various cancer cell lines. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been shown to possess anti-microbial properties by inhibiting the growth of various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(4-chlorophenyl)naphthoquinone in lab experiments is its diverse range of biological activities. It can be used in various scientific research applications such as cancer research, inflammation research, and anti-microbial research. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-(4-chlorophenyl)naphthoquinone. One potential direction is the development of this compound-based drugs for the treatment of various diseases such as cancer and inflammation. Another direction is the study of the mechanisms of action of this compound in various biological processes. Additionally, the development of novel synthesis methods and the improvement of the bioavailability of this compound can also be future directions for research.
Méthodes De Synthèse
Plumbagin can be synthesized through various methods such as extraction from the roots of P. zeylanica, chemical synthesis, and biotransformation. The chemical synthesis involves the reaction of 2-hydroxy-1,4-naphthoquinone with 4-chlorobenzaldehyde in the presence of a base.
Applications De Recherche Scientifique
Plumbagin has been used in various scientific research applications due to its diverse range of biological activities. It has been shown to possess anti-cancer, anti-inflammatory, anti-microbial, anti-fungal, and anti-viral properties. It has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClO2/c17-11-7-5-10(6-8-11)14-9-15(18)12-3-1-2-4-13(12)16(14)19/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEOWTYNOPAHNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(8-hydroxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)carbonyl]benzoic acid](/img/structure/B5806539.png)
![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5806544.png)

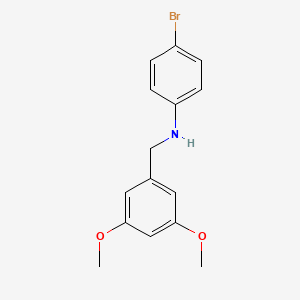
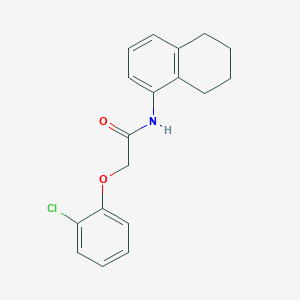
![2-{[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1H-benzimidazole](/img/structure/B5806555.png)
![1-(4-methoxyphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one](/img/structure/B5806565.png)
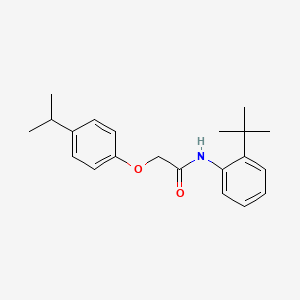
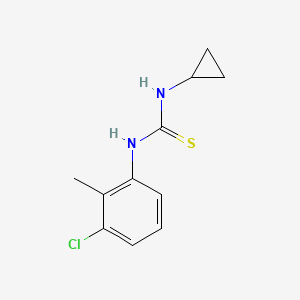
![methyl 2-{[(2-fluorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5806593.png)
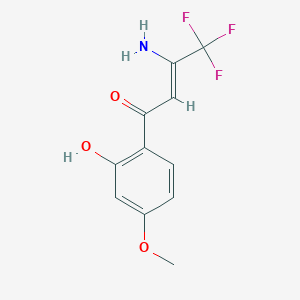
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B5806612.png)
